REACTION_CXSMILES
|
[S:1]([CH2:5][CH2:6][O:7][C:8](=[O:12])[C:9](C)=[CH2:10])([OH:4])(=[O:3])=[O:2].[K]>>[S:1]([CH2:5][CH2:6][O:7][C:8](=[O:12])[CH:9]=[CH2:10])([OH:4])(=[O:3])=[O:2] |^1:12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)CCOC(C(=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)(O)CCOC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |